1-(2-Methylbenzyl)piperidin-4-ol
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Overview
Description
1-(2-Methylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylbenzyl group attached to the piperidine ring at the 1-position and a hydroxyl group at the 4-position makes this compound unique. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes nucleophilic substitution with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(2-Methylbenzyl)piperidin-4-one.
Reduction: Formation of 1-(2-Methylbenzyl)piperidin-4-amine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-(2-Methylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific biological activity
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-ol: Lacks the methyl group on the benzyl ring.
1-(2-Chlorobenzyl)piperidin-4-ol: Contains a chlorine atom instead of a methyl group on the benzyl ring.
1-(2-Methylbenzyl)piperidin-4-one: The hydroxyl group is oxidized to a ketone
Uniqueness
1-(2-Methylbenzyl)piperidin-4-ol is unique due to the presence of both the 2-methylbenzyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDLJZWGXJDWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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